Myricetrin

Catalog No.
S536506
CAS No.
17912-87-7
M.F
C21H20O12
M. Wt
464.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myricetrin

CAS Number

17912-87-7

Product Name

Myricetrin

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3/t6-,14-,17+,18+,21-/m0/s1

InChI Key

DCYOADKBABEMIQ-OWMUPTOHSA-N

SMILES

O=C1C(O[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)=C(C3=CC(O)=C(O)C(O)=C3)OC4=CC(O)=CC(O)=C14

Solubility

Practically insoluble to insoluble
Slightly Soluble (in ethanol)

Synonyms

3,3',4',5,5',7-hexahydroxyflavone 3-rhamnoside, myricitrin

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Description

The exact mass of the compound Myricetrin is 464.0955 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolubleslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19803. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of pentahydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Cancer Properties

Studies indicate Myricetin may have anti-cancer properties. It has been shown to induce cell death (apoptosis) in various cancer cell lines, including colon, skin, and liver cancers [1, 2, 3]. Myricetin may work by affecting several cellular pathways involved in cancer development and progression [1, 2, 3].

Further Reading:

  • Myricetin: A comprehensive review on its biological potentials 1: )
  • Myricetin: A review of the most recent research 2: )
  • Myricetin bioactive effects: moving from preclinical evidence to potential clinical applications 3:

Anti-Inflammatory and Antioxidant Effects

Myricetin exhibits anti-inflammatory and antioxidant properties [1, 2]. It may help reduce inflammation by modulating the activity of specific molecules involved in the inflammatory response [1, 2]. Additionally, Myricetin's antioxidant properties may protect cells from damage caused by free radicals [1, 2]. These properties suggest Myricetin could be beneficial in conditions like inflammatory bowel disease, arthritis, and neurodegenerative diseases [1, 2].

Further Reading:

  • Myricetin: A comprehensive review on its biological potentials 1: )
  • Myricetin: A review of the most recent research 2: )

Other Potential Applications

Research is ongoing to explore Myricetin's potential applications in other areas, including:

  • Neuroprotective effects: Myricetin may help protect brain cells from damage and improve cognitive function [2].
  • Diabetes management: Myricetin may help regulate blood sugar levels [2].
  • Cardiovascular health: Myricetin may help protect against heart disease [2].

Further Reading:

  • Myricetin: A review of the most recent research 2: )
  • Origin: Myricetrin is found in various fruits and vegetables, including citrus fruits, berries, grapes, and some leafy greens [].
  • Significance in Scientific Research: Myricetrin has garnered interest in scientific research due to its potential health benefits. Studies suggest it may possess anti-allergic, anti-inflammatory, and neuroprotective properties [, , ].

Molecular Structure Analysis

Myricetrin's structure consists of two main components:

  • Myricetin Core: This core is a flavonol, a type of flavonoid with a three-ringed structure containing several hydroxyl groups (OH) []. These hydroxyl groups are thought to be crucial for its biological activity [].
  • Rhamnose Sugar: A rhamnose sugar molecule is attached to the myricetin core via a glycosidic linkage []. This linkage can affect the solubility and biological properties of the compound [].

Chemical Reactions Analysis

  • Synthesis: Myricetrin can be extracted from various plant sources. However, there is limited information available on its specific synthetic pathways in a laboratory setting.
  • Decomposition: The exact decomposition pathway of Myricetrin is not well documented in scientific research.
  • Other Relevant Reactions: Myricetrin might undergo reactions typical of flavonoids, such as hydroxylation, methylation, and glycosylation []. However, specific details on these reactions require further investigation.

Physical And Chemical Properties Analysis

  • Melting Point: No data currently available on the specific melting point of Myricetrin.
  • Boiling Point: Flavonoids generally decompose before reaching a boiling point. Data on Myricetrin's boiling point is not available.
  • Solubility: Myricetrin exhibits good solubility in hot water and polar organic solvents like methanol and ethanol [].
  • Stability: Myricetrin is relatively stable under acidic conditions but may degrade under alkaline conditions.

The mechanism of action for Myricetrin's various effects is still being elucidated. Here are some potential mechanisms based on current research:

  • Anti-Allergic Activity: Myricetrin might inhibit the release of inflammatory mediators involved in allergic reactions [].
  • Anti-Inflammatory Activity: It may act by suppressing the activity of enzymes like protein kinase C, which play a role in inflammation [].
  • Neuroprotective Activity: Myricetrin's antioxidant properties and ability to modulate specific signaling pathways might contribute to its neuroprotective effects.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid
Light yellow powder or mass, Slight bayberry aroma

XLogP3

0.5

Exact Mass

464.0955

Appearance

Solid powder

Melting Point

194-197°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5Z0ZO61WPJ

Other CAS

17912-87-7

Wikipedia

Myricitrin

Use Classification

Flavoring Agents -> JECFA Flavorings Index
FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Modify: 2023-08-15
1. Aderogba, M.A., Ndhlala, A.R., Rengasamy, K.R., et al. Antimicrobial and selected in vitro enzyme inhibitory effects of leaf extracts, flavonols and indole alkaloids isolated from Croton menyharthii Molecules 18(10), 12633-12644 (2013).
2. Shimosaki, S., Tsurunaga, Y., Itamura, H., et al. Anti-allergic effect of the flavonoid myricitrin from Myrica rubra leaf extracts in vitro and in vivo Nat. Prod. Res. 25(4), 374-380 (2011).

Explore Compound Types